REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[CH2:11]=[C:12]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[C:13](OC)=[O:14].C(OCC)(=O)C.CCCCCC>C(Cl)Cl>[CH2:11]=[C:12]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[CH2:13][OH:14] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-methylenehexadecanoic acid, methyl ester
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
C=C(C(=O)OC)CCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
) was stirred under nitrogen in a round-bottom flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
quenched in brine-ether
|
Type
|
WAIT
|
Details
|
The reaction was worked up after one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
by diluting with methylene chloride (300 ml)
|
Type
|
ADDITION
|
Details
|
adding several milliliters each of methanol and water
|
Type
|
CUSTOM
|
Details
|
A gelatinous mass formed which
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrate dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtration and concentration
|
Type
|
CUSTOM
|
Details
|
an oily residue was obtained
|
Type
|
CUSTOM
|
Details
|
The residue crystallized
|
Type
|
CUSTOM
|
Details
|
was recrystallized
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in hexane at room temperature
|
Type
|
TEMPERATURE
|
Details
|
then cooling in the freezer
|
Type
|
FILTRATION
|
Details
|
Crystals were collected from the cold hexane by rapid filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C=C(CO)CCCCCCCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.718 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |